molecular formula C17H23F3N2O3S2 B2894283 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide CAS No. 2415565-74-9

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2894283
CAS RN: 2415565-74-9
M. Wt: 424.5
InChI Key: LHZPRYCJLXKMMW-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as TMB-4, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide involves its ability to target specific proteins and enzymes. This compound has been shown to target the heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting HSP90, this compound can induce the degradation of oncogenic proteins and inhibit the growth of cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by targeting the nuclear factor kappa B (NF-κB) pathway. In addition, this compound can protect neurons from oxidative stress by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis and inhibit the growth of cancer cells. In addition, this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This compound can also protect neurons from oxidative stress and prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its ability to target specific proteins and enzymes, making it a useful tool for studying the function of these proteins and enzymes. Another advantage is its potential applications in various fields, including cancer research, anti-inflammatory research, and neuroprotection research. However, one limitation is its potential toxicity, which can affect the results of lab experiments. It is important to use appropriate safety measures when working with this compound to minimize the risk of toxicity.

Future Directions

There are several future directions for the study of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide. One direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the study of this compound in combination with other drugs or therapies to enhance its effectiveness. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for its potential clinical applications. Finally, the potential side effects of this compound need to be thoroughly investigated to ensure its safety for human use.

Synthesis Methods

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide has been synthesized using different methods. One of the methods involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with N-(4-hydroxymethylthiomorpholin-4-yl)oxamic acid in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide has been studied for its potential applications in various fields. One of the applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the heat shock protein 90 (HSP90) and inducing apoptosis. This compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and prevent neuronal cell death.

properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S2/c18-17(19,20)14-1-3-15(4-2-14)27(23,24)21-13-16(5-9-25-10-6-16)22-7-11-26-12-8-22/h1-4,21H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZPRYCJLXKMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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